N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H19F3N2O2S and its molecular weight is 396.43. The purity is usually 95%.
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Biological Activity
N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H19F3N2O2S
- Molecular Weight : 396.43 g/mol
This compound features a unique cycloheptathiophene core, which is essential for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of compounds containing the trifluoromethyl group exhibit antimicrobial activity. For instance, studies have shown that similar compounds display moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The activity is often measured using Minimum Inhibitory Concentration (MIC) values:
Compound | MIC (µM) | Target Organism |
---|---|---|
N-Hexyl derivative | 125–250 | M. tuberculosis |
N-Hexyl-1,3,4-oxadiazol-2-amine | 62.5–250 | M. kansasii |
These findings suggest that the trifluoromethyl group enhances the antimicrobial properties of the base structure.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies on related compounds indicate that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):
Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Trifluoromethyl derivatives | 27.04–106.75 | 58.01–277.48 |
These results suggest that modifications to the structure can lead to varying degrees of inhibition, with some derivatives showing better efficacy than established drugs like rivastigmine.
Case Studies
- Antimycobacterial Activity : A study focused on various hydrazinecarboxamides derived from trifluoromethylbenzoyl groups demonstrated their effectiveness against Mycobacterium tuberculosis. The most potent compounds had MIC values significantly lower than those of traditional treatments.
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of similar compounds against neurodegenerative diseases by inhibiting AChE and BuChE, which are implicated in conditions like Alzheimer's disease.
The biological activity of this compound is believed to stem from its ability to interact with enzyme active sites due to its structural features:
- Non-covalent interactions : The trifluoromethyl group enhances lipophilicity and facilitates binding to enzyme active sites.
- Structural flexibility : The cycloheptathiophene core allows for conformational adjustments that may enhance binding affinity.
Properties
IUPAC Name |
N-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-23-17(26)15-13-8-3-2-4-9-14(13)27-18(15)24-16(25)11-6-5-7-12(10-11)19(20,21)22/h5-7,10H,2-4,8-9H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBPVEHLVUNMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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